molecular formula C16H13BrCl2N2O3 B11557736 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11557736
M. Wt: 432.1 g/mol
InChI Key: DLXKGJFIPZMGHC-DNTJNYDQSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, methoxy, phenoxy, dichlorophenyl, and acetohydrazide groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then treated with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is reacted with 2,6-dichlorobenzaldehyde under reflux conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Products may include 2-(2-bromo-4-methoxyphenoxy)acetaldehyde or 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Reduction: Products may include 2-(2-bromo-4-methoxyphenoxy)ethylamine.

    Substitution: Products may include 2-(2-azido-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetohydrazide
  • 2-(2-chloro-4-methoxyphenoxy)acetohydrazide
  • 2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrCl2N2O3

Molecular Weight

432.1 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrCl2N2O3/c1-23-10-5-6-15(12(17)7-10)24-9-16(22)21-20-8-11-13(18)3-2-4-14(11)19/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

DLXKGJFIPZMGHC-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Br

Origin of Product

United States

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